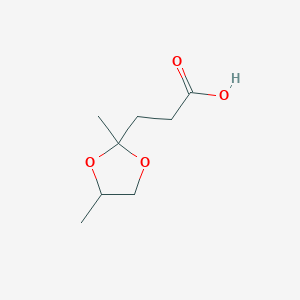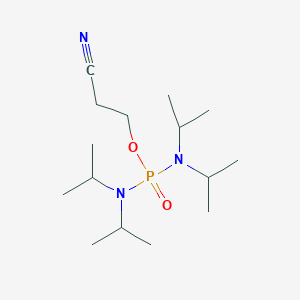
Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester is a chemical compound with the molecular formula C15H32N3OP. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphorodiamidic acid core with tetrakis(1-methylethyl) and 2-cyanoethyl ester groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester typically involves the reaction of phosphorodiamidous acid with tetrakis(1-methylethyl)amine and 2-cyanoethyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield, making the compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions include various phosphorodiamidic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include phosphorylation and dephosphorylation reactions, which are crucial for regulating cellular activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorodiamidous acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester
- Phosphorodiamidic acid, N,N,N’,N’-tetrakis(1-methylethyl)-, 2-cyanoethyl ester
Uniqueness
Phosphorodiamidic acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester is unique due to its specific ester linkage and the presence of the 2-cyanoethyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
128312-25-4 |
|---|---|
Formule moléculaire |
C15H32N3O2P |
Poids moléculaire |
317.41 g/mol |
Nom IUPAC |
3-bis[di(propan-2-yl)amino]phosphoryloxypropanenitrile |
InChI |
InChI=1S/C15H32N3O2P/c1-12(2)17(13(3)4)21(19,20-11-9-10-16)18(14(5)6)15(7)8/h12-15H,9,11H2,1-8H3 |
Clé InChI |
JSSFYPGPWGGXNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)P(=O)(N(C(C)C)C(C)C)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


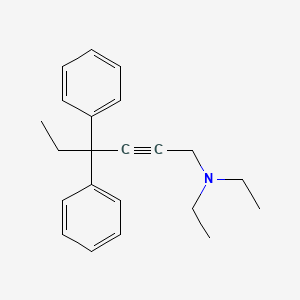
![1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14271797.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl methyl carbonate](/img/structure/B14271799.png)
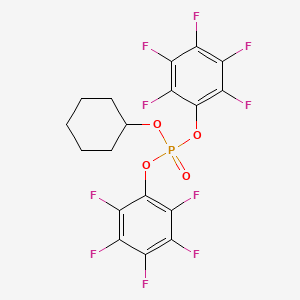
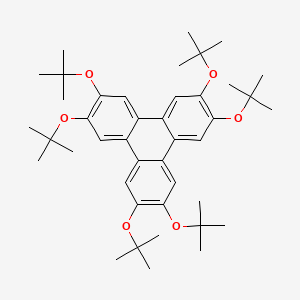
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B14271825.png)
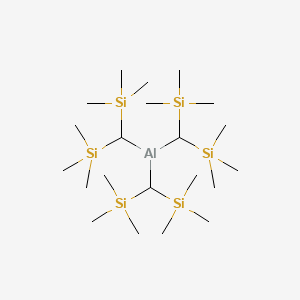

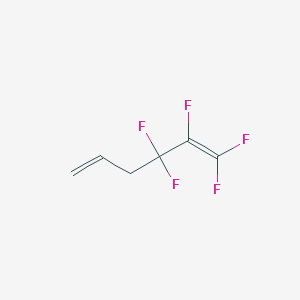
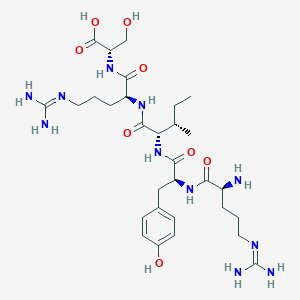
![5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole](/img/structure/B14271846.png)
![6-[1-[2-[2-(3-Octadecoxy-2-pyrimidin-2-yloxypropoxy)ethoxy]ethyl]pyrrolidin-1-ium-1-yl]hexanoate](/img/structure/B14271849.png)
![[2,4,6-Tri(propan-2-yl)phenyl]methanethiol](/img/structure/B14271854.png)
